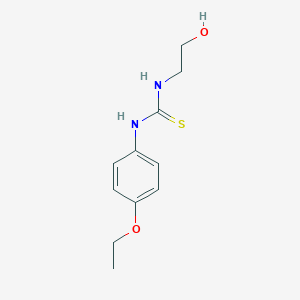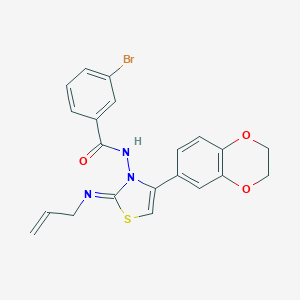
1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-ethoxyphenyl)-3-(2-hydroxyethyl)thiourea, also known as AETU, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. AETU belongs to the class of thiourea derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial effects.
作用机制
The exact mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea is not fully understood. However, it is believed that 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea exerts its biological effects by inhibiting the activity of enzymes or proteins that are involved in various cellular processes. For example, 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea has been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV-1.
Biochemical and Physiological Effects:
1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea has been found to have various biochemical and physiological effects. In vitro studies have shown that 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea can induce apoptosis, a programmed cell death process, in cancer cells. 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea has been found to have antioxidant properties, which may protect cells from oxidative stress.
实验室实验的优点和局限性
One advantage of using 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea in lab experiments is its relatively low toxicity compared to other compounds. 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea has been found to have low cytotoxicity in various cell lines, indicating that it may be a safe compound to use in therapeutic applications. However, one limitation of 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea is its relatively low solubility in water, which may limit its use in certain experiments.
未来方向
There are several potential future directions for 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea research. One direction is to further investigate its antitumor effects and potential use in cancer therapy. Another direction is to explore its antiviral effects and potential use in the treatment of viral infections. Additionally, more research is needed to fully understand the mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea and its potential applications in various fields of research.
合成方法
1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea can be synthesized by reacting 4-ethoxyaniline with thiourea in the presence of a base such as sodium hydroxide. The resulting product is then further reacted with ethylene oxide to yield 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea. The overall yield of this synthesis method is around 60%.
科学研究应用
1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea has been studied for its potential therapeutic effects in various fields of research. In the field of cancer research, 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea has been found to have antitumor effects on human liver cancer cells and leukemia cells. In the field of virology, 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea has been shown to inhibit the replication of HIV-1 and herpes simplex virus type 1. In the field of microbiology, 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea has exhibited antibacterial effects against Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-hydroxyethyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-2-15-10-5-3-9(4-6-10)13-11(16)12-7-8-14/h3-6,14H,2,7-8H2,1H3,(H2,12,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZRSWQUXMBCNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(dimethylamino)phenyl]-5-(4-ethoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B382394.png)
![N-[1-(2-furyl)ethylidene]-N-[4-(2-methoxyphenyl)-1-piperazinyl]amine](/img/structure/B382395.png)
![Ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B382397.png)

![Ethyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B382400.png)
![3,11-Bis(4-isopropylphenyl)-2,4,10,12-tetraoxadispiro[5.1.5.3]hexadecan-7-one](/img/structure/B382406.png)

![2-(2-cyclohexen-1-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B382408.png)
![N-(2-hydroxyethyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B382409.png)
![Ethyl 4-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B382411.png)
![N-(2-hydroxyethyl)-4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B382413.png)
![3-[(4-phenylpiperazin-1-yl)amino]indol-2-one](/img/structure/B382414.png)
![2-[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B382417.png)
![2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B382419.png)